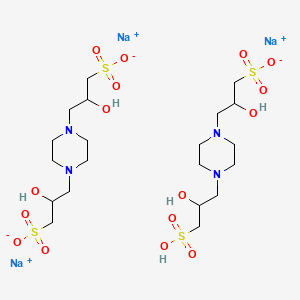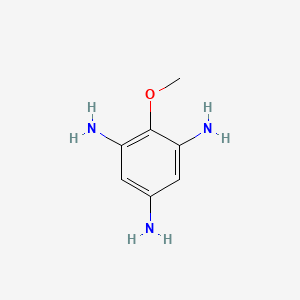
POPSO sesquisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of POPSO sesquisodium salt involves the reaction of piperazine with 2-hydroxypropanesulfonic acid under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sesquisodium salt. The product is then purified through crystallization to obtain a white crystalline powder .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes rigorous quality control measures to meet the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
POPSO sesquisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can also participate in complexation reactions with metal ions, which can affect its buffering properties .
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The reactions are typically carried out in aqueous solutions.
Complexation Reactions: Metal ions such as copper and zinc can form complexes with this compound under specific pH conditions
Major Products Formed
The major products formed from these reactions include the protonated or deprotonated forms of this compound and metal complexes, depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
POPSO sesquisodium salt is widely used in various scientific research applications:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.
Biology: It is employed in cell culture media and other biological assays to provide a stable pH environment.
Medicine: It is used in diagnostic assays and other medical applications where pH stability is crucial.
Industry: It is used in the manufacturing of pharmaceuticals and other products that require precise pH control
Wirkmechanismus
POPSO sesquisodium salt exerts its effects primarily through its buffering capacity. It maintains a stable pH by neutralizing small amounts of acids or bases added to the solution. The molecular targets include hydrogen ions (H+) and hydroxide ions (OH-), which are neutralized through protonation and deprotonation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- MOPS (3-(N-morpholino)propanesulfonic acid)
- TAPSO (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid)
Uniqueness
POPSO sesquisodium salt is unique due to its specific pH range (7.2-8.5) and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where both pH stability and metal ion interactions are important .
Eigenschaften
CAS-Nummer |
108321-08-0 |
|---|---|
Molekularformel |
C10H22N2NaO8S2 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20); |
InChI-Schlüssel |
WXXDPWCHFCYFLZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na] |
Herkunft des Produkts |
United States |
Q1: Why is POPSO sesquisodium salt a suitable buffer for biological research, particularly at physiological pH?
A1: this compound is a zwitterionic buffer with a pK2 value close to the physiological pH range. The research paper specifically determined the second acidic dissociation constant (pK2) of this compound at various temperatures, including 310.15 K (body temperature), finding it to be 7.6862. [] This makes buffer solutions of POPSO and its sodium salt highly suitable for pH control in the physiological pH region of 7.0 to 8.5, which is essential for maintaining the structure and function of biomolecules in biological experiments.
Q2: How does the temperature affect the pK2 of this compound, and what does this mean for its use as a buffer?
A2: The study found that the pK2 of this compound is temperature-dependent and can be described by the equation: pK2 = -1041.77/T + 51.0459 - 6.97646lnT. [] This indicates that as temperature increases, the pK2 decreases. Researchers must consider this temperature dependence when preparing buffer solutions at different temperatures to ensure accurate pH control during experiments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)



![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)

![(2S)-3-[(1E,5E)-16-hydroxyhexadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B561004.png)
![2,4,10-trioxatricyclo[6.3.0.01,5]undec-7-ene](/img/structure/B561005.png)
![Tetrasodium;3-[[2-methyl-4-[[4-(4-sulfonatoanilino)-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B561007.png)


